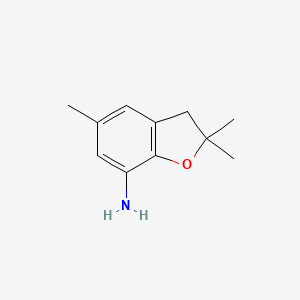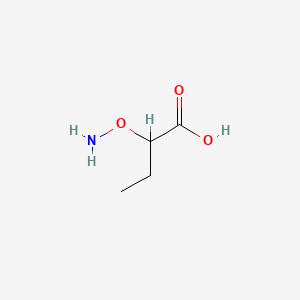
Butanoic acid, 2-(aminooxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)butanoic acid typically involves the reaction of butanoic acid derivatives with hydroxylamine. One common method is the reaction of butanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the aminooxy compound.
Industrial Production Methods
Industrial production methods for 2-(aminooxy)butanoic acid are not well-documented, likely due to its specialized applications. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity.
化学反应分析
Types of Reactions
2-(Aminooxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the aminooxy group to an amino group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of butanoic acid.
Reduction: Amino derivatives of butanoic acid.
Substitution: Various substituted butanoic acid derivatives.
科学研究应用
2-(Aminooxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime ethers and related compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: It may be used in the synthesis of specialized chemicals and materials.
作用机制
The mechanism of action of 2-(aminooxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form stable complexes with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful as a research tool and potential therapeutic agent.
相似化合物的比较
Similar Compounds
Butanoic acid, 2-amino-: This compound has an amino group instead of an aminooxy group.
Butanoic acid, 2-hydroxy-: This compound has a hydroxy group instead of an aminooxy group.
Uniqueness
2-(Aminooxy)butanoic acid is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.
属性
CAS 编号 |
4385-95-9 |
|---|---|
分子式 |
C4H9NO3 |
分子量 |
119.12 g/mol |
IUPAC 名称 |
2-aminooxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2-3(8-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |
InChI 键 |
DHYFJVNHHMNOMK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)O)ON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)


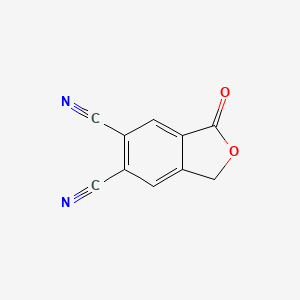

![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
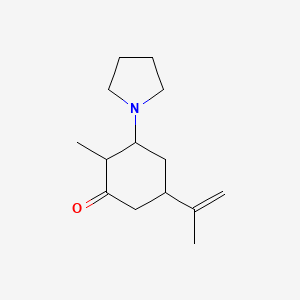
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
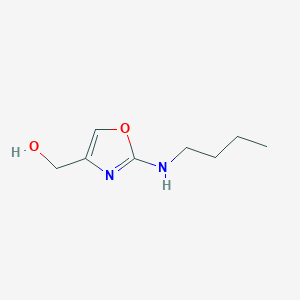
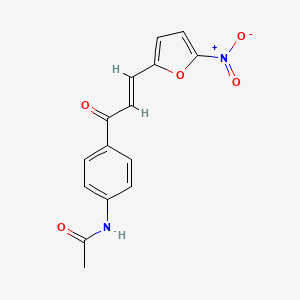
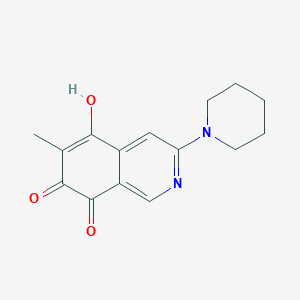
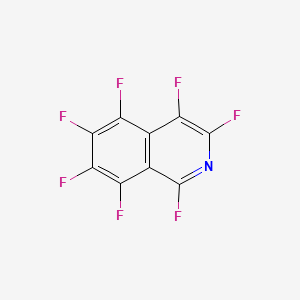
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
